6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a nitro group at the 8th position on the triazolopyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development .
Preparation Methods
The synthesis of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with nitrous acid to introduce the nitro group, followed by cyclization with hydrazine to form the triazole ring . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of their functions . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine include:
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine: Differing by the position of the methyl group.
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacking the nitro group.
8-Nitro-[1,2,4]triazolo[4,3-a]pyridine: Lacking the bromine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5BrN4O2 |
---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrN4O2/c1-4-9-10-7-6(12(13)14)2-5(8)3-11(4)7/h2-3H,1H3 |
InChI Key |
OHSAGJYAWLEHFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.